diABZI-4
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Overview
Description
diABZI-4, also known as diamidobenzimidazole-4, is a synthetic organic compound that functions as a stimulator of interferon genes (STING) agonist. This compound has garnered significant attention due to its potent antiviral and anticancer properties. This compound has been shown to effectively limit the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in cells and animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diABZI-4 involves the creation of a dimeric ligand by linking two amidobenzimidazole molecules. This process enhances the binding affinity to STING by approximately 1000 times compared to classical STING agonists like 2’3’-cyclic guanosine monophosphate-adenosine monophosphate (2’3’-cGAMP) . The synthetic route typically involves the following steps:
Formation of Amidobenzimidazole Core: The core structure is synthesized through a series of condensation reactions involving benzimidazole derivatives.
Dimerization: Two amidobenzimidazole molecules are linked to form the dimeric ligand, this compound.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95%.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically produced as a trihydrochloride salt to enhance its solubility and stability .
Chemical Reactions Analysis
Types of Reactions
diABZI-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
diABZI-4 has a wide range of scientific research applications, including:
Antiviral Research: This compound has shown efficacy in limiting the replication of SARS-CoV-2 and other viruses by activating the STING pathway
Cancer Immunotherapy: The compound enhances the cytotoxicity of T cells towards cancer cells, making it a promising candidate for cancer immunotherapy.
Drug Development: The compound’s unique properties make it a valuable tool in the development of new therapeutic agents for viral infections and cancer.
Mechanism of Action
diABZI-4 exerts its effects by activating the STING pathway. Upon binding to STING, the compound induces a conformational change that leads to the activation of downstream signaling pathways. This activation results in the production of type-I interferons and pro-inflammatory cytokines, which play crucial roles in antiviral and anticancer responses . The molecular targets involved include STING, cyclic GMP-AMP synthase (cGAS), and various transcription factors.
Comparison with Similar Compounds
diABZI-4 is part of a family of small-molecule amidobenzimidazoles that compete with classical STING agonists like 2’3’-cGAMP . Compared to other STING agonists, this compound has several unique features:
Higher Binding Affinity: This compound has a significantly higher binding affinity to STING compared to 2’3’-cGAMP.
Enhanced Solubility: The trihydrochloride form of this compound improves its solubility and stability.
Broader Antiviral Activity: This compound has demonstrated efficacy against a wider range of viral infections, including SARS-CoV-2
Similar Compounds
Properties
Molecular Formula |
C40H49N13O6 |
---|---|
Molecular Weight |
807.9 g/mol |
IUPAC Name |
1-[(E)-4-[5-carbamoyl-7-[3-(dimethylamino)propoxy]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide |
InChI |
InChI=1S/C40H49N13O6/c1-8-52-29(17-23(3)47-52)37(56)45-39-43-27-19-25(35(41)54)21-31(58-7)33(27)50(39)14-10-11-15-51-34-28(20-26(36(42)55)22-32(34)59-16-12-13-49(5)6)44-40(51)46-38(57)30-18-24(4)48-53(30)9-2/h10-11,17-22H,8-9,12-16H2,1-7H3,(H2,41,54)(H2,42,55)(H,43,45,56)(H,44,46,57)/b11-10+ |
InChI Key |
MXHZAYVEIKSPIA-ZHACJKMWSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN(C)C)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN(C)C)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
Origin of Product |
United States |
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